molecular formula C29H26N2OS2 B301477 N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide

N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide

Cat. No. B301477
M. Wt: 482.7 g/mol
InChI Key: ZYKQUZCYSYUUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide, also known as MN58b, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies related to cancer, neurodegenerative diseases, and inflammation.

Mechanism of Action

The mechanism of action of N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and apoptosis. N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and reduce inflammation in the brain. N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has also been shown to have neuroprotective effects by preventing neuronal death and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized and purified. N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the study of N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide. One direction is to further investigate its potential use in cancer treatment. N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another direction is to investigate its potential use in neurodegenerative diseases. N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to have neuroprotective effects, and further research is needed to determine its potential use in treating diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide and its potential applications in other areas of scientific research.
In conclusion, N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide is a novel compound that has shown promising results in various studies related to cancer, neurodegenerative diseases, and inflammation. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of protein kinase CK2. N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has several advantages for lab experiments, including its high purity and low toxicity. There are several future directions for the study of N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide, including investigating its potential use in cancer treatment and neurodegenerative diseases, and further understanding its mechanism of action.

Synthesis Methods

N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide is synthesized using a multi-step process that involves the reaction of mesitylthiol with 2-bromo-1,3-benzothiazole, followed by the reaction of the resulting product with 1-naphthylacetic acid. The final product is purified using column chromatography to obtain N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide in high purity.

Scientific Research Applications

N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been studied extensively for its potential use in scientific research. It has shown promising results in various studies related to cancer, neurodegenerative diseases, and inflammation. N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by preventing neuronal death and reducing inflammation in the brain.

properties

Product Name

N-{2-[(mesitylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide

Molecular Formula

C29H26N2OS2

Molecular Weight

482.7 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[2-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C29H26N2OS2/c1-18-13-19(2)25(20(3)14-18)17-33-29-31-26-12-11-23(16-27(26)34-29)30-28(32)15-22-9-6-8-21-7-4-5-10-24(21)22/h4-14,16H,15,17H2,1-3H3,(H,30,32)

InChI Key

ZYKQUZCYSYUUDC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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